molecular formula C14H19Cl2NO3 B13780817 Glycine, N-(3-(4-chlorophenyl)-3-oxopropyl)-N-methyl-, ethyl ester, hydrochloride CAS No. 85975-25-3

Glycine, N-(3-(4-chlorophenyl)-3-oxopropyl)-N-methyl-, ethyl ester, hydrochloride

Cat. No.: B13780817
CAS No.: 85975-25-3
M. Wt: 320.2 g/mol
InChI Key: ODRBUERNZPKKFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a glycine derivative modified with a 4-chlorophenyl group, an N-methyl substituent, and an ethyl ester, forming a hydrochloride salt. The structural features are critical for its physicochemical and pharmacological properties:

  • Ethyl ester: Improves bioavailability by increasing membrane permeability compared to free carboxylic acids .
  • Hydrochloride salt: Enhances solubility in aqueous environments, aiding formulation .

Properties

CAS No.

85975-25-3

Molecular Formula

C14H19Cl2NO3

Molecular Weight

320.2 g/mol

IUPAC Name

[3-(4-chlorophenyl)-3-oxopropyl]-(2-ethoxy-2-oxoethyl)-methylazanium;chloride

InChI

InChI=1S/C14H18ClNO3.ClH/c1-3-19-14(18)10-16(2)9-8-13(17)11-4-6-12(15)7-5-11;/h4-7H,3,8-10H2,1-2H3;1H

InChI Key

ODRBUERNZPKKFE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C[NH+](C)CCC(=O)C1=CC=C(C=C1)Cl.[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycine, N-(3-(4-chlorophenyl)-3-oxopropyl)-N-methyl-, ethyl ester, hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with glycine and 4-chlorobenzaldehyde.

    Formation of Intermediate: Glycine reacts with 4-chlorobenzaldehyde to form an intermediate Schiff base.

    Reduction: The Schiff base is then reduced to form the corresponding amine.

    Esterification: The amine is esterified with ethyl chloroformate to form the ethyl ester.

    Methylation: The final step involves the methylation of the amine group to form the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Large-scale reactors are used to carry out the reactions.

    Purification: The product is purified using techniques such as recrystallization and chromatography.

    Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.

Chemical Reactions Analysis

Types of Reactions

Glycine, N-(3-(4-chlorophenyl)-3-oxopropyl)-N-methyl-, ethyl ester, hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed.

Major Products

The major products formed from these reactions include:

    Oxides: Formed from oxidation reactions.

    Amines and Alcohols: Formed from reduction reactions.

    Substituted Derivatives: Formed from substitution reactions.

Scientific Research Applications

Glycine, N-(3-(4-chlorophenyl)-3-oxopropyl)-N-methyl-, ethyl ester, hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its potential effects on biological systems.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the development of new materials and chemicals.

Mechanism of Action

The mechanism of action of Glycine, N-(3-(4-chlorophenyl)-3-oxopropyl)-N-methyl-, ethyl ester, hydrochloride involves:

    Molecular Targets: The compound interacts with specific molecular targets, such as enzymes and receptors.

    Pathways: It modulates various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Glycine, N-(3-(4-(2-methylpropoxy)phenyl)-3-oxopropyl)-, ethyl ester, hydrochloride (CAS 64875-82-7)

  • Molecular Formula: C₁₇H₂₆ClNO₄ .
  • Key Differences: Substituent: 4-(2-methylpropoxy)phenyl vs. 4-chlorophenyl. Application: Used in R&D for its solubility profile; the target compound’s chloro group may favor CNS penetration due to higher lipophilicity .

Glycine, N-[3-[4-(1-methylethoxy)phenyl]-3-oxopropyl]-, ethyl ester, hydrochloride (CAS 64875-55-4)

  • Molecular Formula: C₁₆H₂₄ClNO₄ .
  • Key Differences :
    • Substituent : 4-isopropoxy vs. 4-chloro.
    • Steric Effects : The bulkier isopropoxy group may hinder receptor access compared to the planar chloro substituent.
    • Molecular Weight : 329.82 g/mol; the target compound’s smaller substituent likely reduces molecular weight, enhancing diffusion rates .

Glycine, n-(3-(1,1'-biphenyl)-4-yl-3-oxopropyl)-n-methyl-, ethyl ester, hydrochloride (CID 55453)

  • Molecular Formula: C₂₀H₂₃NO₃ .
  • Key Differences :
    • Substituent : Biphenyl vs. 4-chlorophenyl.
    • Aromatic Interactions : The biphenyl group enables stronger π-π stacking with receptors but reduces solubility. The chloro group balances lipophilicity and solubility .

Baclofen Ethyl Ester Hydrochloride (CAS 204503-99-1)

  • Structure : GABA derivative with a 4-chlorophenyl group .
  • Key Differences :
    • Backbone : Baclofen’s β-aryl-GABA structure vs. glycine-ester backbone.
    • Activity : Baclofen targets GABA-B receptors; the target compound’s glycine ester may interact with glycine transporters or NMDA receptors .

Physicochemical and Pharmacological Insights

Physicochemical Properties

Compound Substituent Molecular Formula Key Properties
Target Compound 4-Chlorophenyl Not explicitly given* Likely solid (HCl salt), moderate logP
CAS 64875-82-7 4-(2-Methylpropoxy) C₁₇H₂₆ClNO₄ Liquid, 99% assay
CAS 64875-55-4 4-Isopropoxy C₁₆H₂₄ClNO₄ MW 329.82 g/mol, solid
CID 55453 Biphenyl C₂₀H₂₃NO₃ High aromaticity, low solubility

*Inferred molecular formula for target compound: ~C₁₄H₁₇Cl₂NO₃.

Pharmacological Implications

  • Target Compound: The chloro group may enhance binding to hydrophobic pockets in receptors (e.g., cannabinoid or glycine receptors) .
  • Alkoxy Analogs : Increased polarity may limit blood-brain barrier penetration but improve peripheral activity .
  • Biphenyl Analog : Enhanced receptor affinity due to aromatic interactions but poor pharmacokinetics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.